Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate
Description
IUPAC Name: tert-Butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate Molecular Formula: C₁₇H₂₆BClNO₄ (derived from InChI code in ) Structure: The compound features a tert-butyl ester group, a 4-chlorobenzoate moiety, and a 1,3,2-dioxaborolane ring substituted with aminomethyl and trimethyl groups. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the chlorobenzoate and aminomethyl groups confer unique electronic and steric properties.
Properties
Molecular Formula |
C17H25BClNO4 |
|---|---|
Molecular Weight |
353.6 g/mol |
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)11-7-8-13(19)12(9-11)18-23-16(4,5)17(6,10-20)24-18/h7-9H,10,20H2,1-6H3 |
InChI Key |
ISOHQBXSLADALI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)CN)(C)C)C2=C(C=CC(=C2)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly as a precursor for boron-containing drugs.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .
Comparison with Similar Compounds
Research Findings and Case Studies
- Case Study 1: In , a tert-butyl boronate with a cyanomethyl group was used in a Suzuki coupling to synthesize a pyrazole-containing anticancer agent. The target compound’s aminomethyl group could similarly enable diversification of drug candidates .
- Case Study 2 : highlights the use of carbamate-protected boronates in peptide coupling, suggesting that the target compound’s ester group might limit compatibility with certain nucleophiles .
Biological Activity
Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a chlorobenzoate moiety, and a dioxaborolane structure that is substituted with an aminomethyl group. The presence of these functional groups is crucial for its biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, studies on boron-containing compounds have shown potential in targeting cancer cell lines through various mechanisms:
- Mechanism of Action : The dioxaborolane moiety may interact with cellular pathways involved in apoptosis and cell cycle regulation. Compounds that incorporate boron have been noted for their ability to disrupt microtubule dynamics and induce cell cycle arrest in cancer cells .
- Case Studies : A study evaluated the anticancer activity of related compounds against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results demonstrated that modifications to the dioxaborolane structure could enhance cytotoxicity .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties:
- In Vitro Studies : Research has documented the effectiveness of boron-containing compounds against various bacterial strains. These studies suggest that the incorporation of the dioxaborolane group enhances the compound's ability to penetrate bacterial cell walls and disrupt essential cellular processes .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Dioxaborolane : The initial step involves the synthesis of the dioxaborolane unit through a reaction between boronic acid derivatives and appropriate alcohols under controlled conditions.
- Coupling Reaction : The next step involves coupling the dioxaborolane with tert-butyl 4-chlorobenzoate in the presence of a suitable catalyst to facilitate the formation of the final product.
- Purification : The final compound is purified using standard techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Disrupts bacterial cell processes |
Case Study Overview
A case study on structurally similar compounds highlighted their effectiveness against specific cancer cell lines:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (related structure) | MCF-7 | 15 | Microtubule disruption |
| Compound B (related structure) | A549 | 10 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
